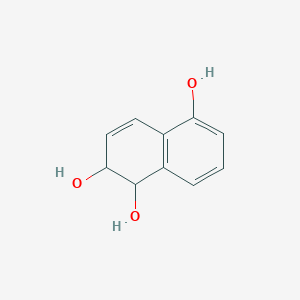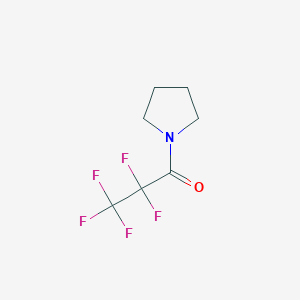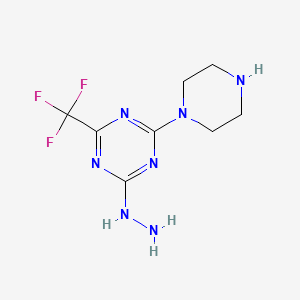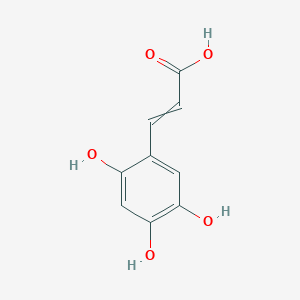
2-(n,n-Dimethylsulfamoyloxy)phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(n,n-Dimethylsulfamoyloxy)phenylboronic acid is an organoboron compound with the molecular formula C8H12BNO4S and a molecular weight of 229.06 g/mol . This compound is known for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(n,n-Dimethylsulfamoyloxy)phenylboronic acid typically involves the reaction of phenylboronic acid with n,n-dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-(n,n-Dimethylsulfamoyloxy)phenylboronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of an aryl or vinyl halide with an organoboron compound in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh3)4), and bases (e.g., K2CO3, NaOH).
Major Products
The major products of the Suzuki-Miyaura reaction involving this compound are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Applications De Recherche Scientifique
2-(n,n-Dimethylsulfamoyloxy)phenylboronic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(n,n-Dimethylsulfamoyloxy)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex, replacing the halide.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
Comparaison Avec Des Composés Similaires
2-(n,n-Dimethylsulfamoyloxy)phenylboronic acid can be compared with other boronic acids used in Suzuki-Miyaura reactions:
Phenylboronic Acid: A simpler boronic acid with similar reactivity but lacking the dimethylsulfamoyloxy group, which can influence solubility and reactivity.
2-(n,n-Dimethylaminomethyl)phenylboronic Acid: Contains a dimethylaminomethyl group instead of a dimethylsulfamoyloxy group, which can affect its electronic properties and reactivity.
The uniqueness of this compound lies in its specific functional group, which can provide distinct reactivity and solubility characteristics compared to other boronic acids.
Propriétés
Formule moléculaire |
C8H12BNO5S |
|---|---|
Poids moléculaire |
245.07 g/mol |
Nom IUPAC |
[2-(dimethylsulfamoyloxy)phenyl]boronic acid |
InChI |
InChI=1S/C8H12BNO5S/c1-10(2)16(13,14)15-8-6-4-3-5-7(8)9(11)12/h3-6,11-12H,1-2H3 |
Clé InChI |
UEQVWXIHGFFYRS-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=CC=C1OS(=O)(=O)N(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Hydroxymethyl)-5-[6-(prop-2-ynylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B13414099.png)





![(7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13414128.png)
![(4aS,10bS)-10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione](/img/structure/B13414134.png)


![3-[(Z)-2-nitroethenyl]-1H-indole](/img/structure/B13414153.png)
![2-Chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoic acid](/img/structure/B13414158.png)
